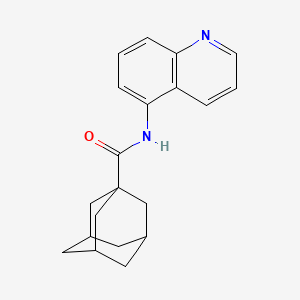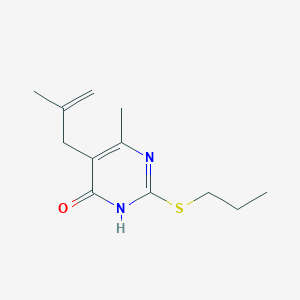![molecular formula C13H18N4S B12487298 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(pyrimidin-2-ylsulfanyl)propan-1-amine](/img/structure/B12487298.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(pyrimidin-2-ylsulfanyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-METHYLPYRROL-2-YL)METHYL][3-(PYRIMIDIN-2-YLSULFANYL)PROPYL]AMINE is a complex organic compound that features a pyrrole ring and a pyrimidine ring connected via a sulfanyl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-METHYLPYRROL-2-YL)METHYL][3-(PYRIMIDIN-2-YLSULFANYL)PROPYL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole and pyrimidine intermediates. The pyrrole intermediate can be synthesized through the Paal-Knorr synthesis, while the pyrimidine intermediate can be prepared via the Biginelli reaction. These intermediates are then linked through a sulfanyl propyl chain using thiolation reactions under controlled conditions, such as the presence of a base like sodium hydride and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
[(1-METHYLPYRROL-2-YL)METHYL][3-(PYRIMIDIN-2-YLSULFANYL)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, alkyl halides, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Azido derivatives, alkylated products.
Scientific Research Applications
[(1-METHYLPYRROL-2-YL)METHYL][3-(PYRIMIDIN-2-YLSULFANYL)PROPYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism by which [(1-METHYLPYRROL-2-YL)METHYL][3-(PYRIMIDIN-2-YLSULFANYL)PROPYL]AMINE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s sulfanyl group can interact with thiol groups in proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
[(1-METHYLPYRROL-2-YL)METHYL][3-(PYRIMIDIN-2-YLSULFANYL)PROPYL]AMINE can be compared to other compounds with similar structural motifs, such as:
[(1-METHYLPYRROL-2-YL)METHYL][3-(PYRIDIN-2-YLSULFANYL)PROPYL]AMINE: Similar structure but with a pyridine ring instead of a pyrimidine ring.
[(1-METHYLPYRROL-2-YL)METHYL][3-(THIAZOL-2-YLSULFANYL)PROPYL]AMINE: Contains a thiazole ring instead of a pyrimidine ring.
The uniqueness of [(1-METHYLPYRROL-2-YL)METHYL][3-(PYRIMIDIN-2-YLSULFANYL)PROPYL]AMINE lies in its specific combination of pyrrole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N4S |
|---|---|
Molecular Weight |
262.38 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C13H18N4S/c1-17-9-2-5-12(17)11-14-6-4-10-18-13-15-7-3-8-16-13/h2-3,5,7-9,14H,4,6,10-11H2,1H3 |
InChI Key |
YHFMYJZPQQYTAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCCCSC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487222.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate](/img/structure/B12487232.png)


![4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B12487252.png)
![2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12487259.png)
![1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B12487270.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12487274.png)
![3-[(Biphenyl-4-ylacetyl)amino]-4-chlorobenzoic acid](/img/structure/B12487275.png)

![3-amino-6-(4-chlorophenyl)-N-(4-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12487285.png)
![2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487290.png)

![2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12487297.png)
